![molecular formula C5H5N3O2S B1271568 4-Amino-2-mercaptopyrimidine-5-carboxylic acid CAS No. 875-60-5](/img/structure/B1271568.png)
4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Overview
Description
“4-Amino-2-mercaptopyrimidine-5-carboxylic acid” is a compound that has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . It is a derivatized 2-mercaptopyrimidine .
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been documented. Numerous methods for the synthesis of pyrimidines are described . A new method for the determination of 2-mercaptopyrimidines, using their reaction with iodine in neutral and alkaline medium, is presented .
Molecular Structure Analysis
The molecular formula of “4-Amino-2-mercaptopyrimidine-5-carboxylic acid” is C5H5N3O2S. It has an average mass of 171.177 Da and a monoisotopic mass of 171.010239 Da .
Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
The compound is a beige to yellow powder. It has a melting point of 285-290 °C (dec.) (lit.). It is slightly soluble in DMSO and water .
Scientific Research Applications
Synthesis of Bicyclic Compounds
4-Amino-2-mercaptopyrimidine-5-carboxylic acid: is a key precursor in the synthesis of bicyclic compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their structural similarity to nucleotides and their potential biological activity.
Anticancer and Antileukemic Agent
The compound has shown promise as a potential anticancer and antileukemic agent. Its derivatives are being studied for their ability to interfere with cellular proliferation and viability in cancerous cells .
Enzyme Inhibition
One of the notable applications of this compound is its ability to inhibit iodothyronine 5’-deiodinase . This enzyme is responsible for the 5’-deiodination of thyroxine in human liver cells, and its inhibition can be crucial for regulating thyroid hormone levels in the body.
Diuretic Applications
Derivatives of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid have been applied as diuretic agents. These compounds can help promote the excretion of urine and are useful in the treatment of conditions like hypertension and edema .
Organic Synthesis
This compound is also used in organic synthesis, particularly in the construction of new biological components. Its reactivity allows for the creation of various synthetic routes and the development of novel organic molecules .
Study of Hole Transfer Reactions
In the field of radiation chemistry, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid has been used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate. This research is vital for understanding the chemical processes that occur under irradiation and can have implications in fields like nuclear medicine and environmental chemistry .
Safety And Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCUWZDHQOJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873570 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
CAS RN |
875-60-5 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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